molecular formula C13H16O4 B2722227 3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid CAS No. 1909308-82-2

3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid

Cat. No.: B2722227
CAS No.: 1909308-82-2
M. Wt: 236.267
InChI Key: CJTACSGWVINDBI-UHFFFAOYSA-N
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Description

Discovery and Development Timeline

The synthesis of 3-[(tert-butoxy)carbonyl]-5-methylbenzoic acid (CAS: 1909308-82-2) was first reported in the early 21st century as part of broader efforts to expand the toolbox of protected carboxylic acid derivatives for peptide synthesis. Its development paralleled advancements in tert-butoxycarbonyl (Boc) chemistry, which became a cornerstone of organic synthesis due to the group’s stability under basic conditions and selective deprotection under acidic environments. Early publications focused on optimizing its synthesis via Friedel-Crafts acylation followed by oxidation of the methyl group to a carboxylic acid. By 2025, the compound had become commercially available through specialty chemical suppliers like Enamine, reflecting its adoption in academic and industrial laboratories.

A key milestone in its development involved refining its purification protocols to achieve >95% purity, as documented in technical specifications from Enamine. The compound’s structural characterization—confirmed via nuclear magnetic resonance (NMR) and mass spectrometry—established it as a stable, crystalline solid with a molecular weight of 236.27 g/mol.

Significance in Organic Chemistry

This compound occupies a critical niche in synthetic organic chemistry due to its dual functionality: the Boc-protected amine and the carboxylic acid group. This combination enables its use as a versatile building block in multi-step syntheses, particularly for constructing peptide backbones and aromatic drug intermediates. The Boc group’s orthogonal protection strategy allows chemists to selectively modify the carboxylic acid moiety without disturbing the tert-butoxycarbonyl group, a feature leveraged in synthesizing complex molecules like kinase inhibitors and protease substrates.

The compound’s methyl substitution at the 5-position enhances steric stability, reducing unwanted side reactions during coupling steps. This property has made it indispensable in solid-phase peptide synthesis (SPPS), where controlled reactivity is paramount.

Evolution of Research Focus Areas

Initial research on this compound centered on its synthetic utility in academic settings. However, by the mid-2020s, applications expanded into medicinal chemistry, particularly in fragment-based drug discovery (FBDD). For example, its benzoic acid core has been functionalized to develop analogs targeting vascular endothelial growth factor receptor-2 (VEGFR-2), a key oncology target.

Recent studies explore its use in flow chemistry systems, where its stability under continuous reaction conditions improves yields in large-scale productions. Additionally, the compound has been employed in synthesizing fluorescent probes for studying enzyme-substrate interactions, capitalizing on its compatibility with click chemistry protocols.

Positioning within Benzoic Acid Derivatives Research

Among benzoic acid derivatives, this compound is distinguished by its substitution pattern and protective group strategy. The table below contrasts its properties with related compounds:

Compound Substituents Protective Group Key Applications
3-Bromo-5-methylbenzoic acid Br, CH₃ at positions 3, 5 None VEGFR-2 inhibitor synthesis
2-(Boc-amino)-5-methylbenzoic acid Boc-NH, CH₃ at positions 2, 5 Boc Peptide coupling
Target compound Boc-O-C=O, CH₃ at positions 3,5 Boc Drug intermediates, SPPS

The tert-butyl group in the 3-position enhances solubility in nonpolar solvents compared to unprotected analogs, facilitating reactions in heterogeneous systems.

Relationship to Boc Protection Chemistry

The Boc group in this compound follows well-established protection-deprotection dynamics. The group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). Its cleavage typically involves trifluoroacetic acid (TFA) in dichloromethane, yielding the free carboxylic acid without disturbing acid-labile functional groups.

This compound exemplifies the Boc group’s role in mitigating side reactions during nucleophilic acyl substitutions. For instance, in peptide bond formations, the Boc group prevents unwanted interactions between the amine and activated carboxylic acid, ensuring high coupling efficiency. Recent innovations include its use in enzyme-mediated syntheses, where the Boc group’s stability under physiological pH enables biocatalytic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-8-5-9(11(14)15)7-10(6-8)12(16)17-13(2,3)4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTACSGWVINDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid typically involves the reaction of 5-methylbenzoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures . The tert-butoxycarbonyl group is introduced to protect the carboxyl group, preventing it from participating in unwanted side reactions during subsequent synthetic steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors has been explored to enhance the efficiency and sustainability of the production process .

Scientific Research Applications

Medicinal Chemistry

3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid has been investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting inflammatory diseases and cancer.

Case Study:
A study explored the compound's derivatives as potential anti-inflammatory agents, demonstrating significant inhibition of cyclooxygenase enzymes .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis, facilitating the construction of more complex molecules through various reactions, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Coupling with amines to produce amides.

Table 1: Common Reactions Involving this compound

Reaction TypeReagent UsedProduct Type
EsterificationAlcohol (e.g., ethanol)Ester
Amide FormationAminesAmide
Nucleophilic SubstitutionStrong nucleophile (e.g., NaOH)Substituted benzoic acid derivative

Material Science

In material science, this compound is utilized to synthesize polymers and advanced materials with specific functional properties. Its ability to modify surface characteristics makes it valuable in developing coatings and adhesives.

Case Study:
Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability .

Recent studies have highlighted the compound's biological activities, including:

  • Antimicrobial Properties: Exhibiting activity against various bacterial strains.
  • Enzyme Inhibition: Investigated for its potential to inhibit enzymes involved in metabolic pathways relevant to disease states.

Table 2: Biological Activities of this compound

Activity TypeTarget Organism/EnzymeEffect
AntimicrobialE. coliInhibition of growth
Enzyme InhibitionCyclooxygenaseReduced enzyme activity

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid involves the protection of the carboxyl group through the formation of a tert-butoxycarbonyl ester. This ester is stable under basic and neutral conditions but can be cleaved under acidic conditions to regenerate the free carboxyl group . The stability of the tert-butoxycarbonyl group is due to the resonance stabilization of the resulting carbocation during cleavage .

Comparison with Similar Compounds

The following analysis compares the structural, physical, and functional properties of 3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid with key analogs.

Structural and Functional Comparisons

Table 1: Structural and Physical Properties
Compound Name Substituent Position 3 Substituent Position 5 Molecular Weight (g/mol) Solubility (Water) Key Applications
This compound BOC-amino Methyl ~251 (estimated) Moderate Drug intermediates, peptide synthesis
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid BOC-amino Hydroxyl 253.25 High Bioconjugates, solid-phase synthesis
Methyl 5-[(tert-BOC)amino]-2-methylbenzoate BOC-amino Methyl (position 2) 263.29 Low Prodrug formulations, ester intermediates
rac-(1R,2R,3S)-3-BOC-amino-2-trifluoromethylcyclobutane-1-carboxylic acid BOC-amino (cyclobutane) Trifluoromethyl 283.25 Low Fluorinated drug scaffolds
Key Observations :

Substituent Effects :

  • The 5-methyl group in the target compound increases lipophilicity (logP ~2.1 estimated) compared to the 5-hydroxyl analog (logP ~1.3), which enhances solubility in organic solvents but reduces water solubility .
  • The 5-hydroxyl analog (CAS 232595-59-4) can participate in hydrogen bonding, making it suitable for aqueous-phase reactions, whereas the methyl group in the target compound offers steric protection against oxidation .

Functional Group Reactivity: BOC Protection: All compounds share BOC-protected amines, which are stable to nucleophiles and bases but cleaved by acids (e.g., trifluoroacetic acid). Carboxylic Acid vs. Ester: The methyl ester analog (CAS 936129-48-5) is less acidic (pKa ~5.5) than the carboxylic acid derivatives (pKa ~2.8–3.5), influencing its use in pH-sensitive applications.

Commercial Availability and Pricing

  • The 5-hydroxy analog (CAS 232595-59-4) is priced at JPY 68,800/5g (95% purity) by Kanto Reagents .
  • The methyl ester analog (CAS 936129-48-5) is listed by HXCHEM, though pricing data is unavailable .
  • Aliphatic BOC derivatives (e.g., cyclobutane analog) are available via Enamine Ltd, with molecular weights ~283 g/mol .

Biological Activity

3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid is a benzoic acid derivative with potential biological activities that have been the subject of various studies. This compound is characterized by its tert-butoxycarbonyl (Boc) group, which can influence its solubility and reactivity, making it a candidate for pharmaceutical applications. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14O4C_{12}H_{14}O_4. Its structure includes a benzoic acid core substituted with a tert-butoxycarbonyl group at the 3-position and a methyl group at the 5-position.

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit varying degrees of antimicrobial activity. In studies assessing the antimicrobial properties of similar compounds, certain derivatives showed significant inhibition against various bacterial strains. While specific data on this compound is limited, its structural similarities to active compounds suggest potential efficacy against pathogens, including gram-positive and gram-negative bacteria .

Anticancer Activity

Benzoic acid derivatives have been explored for their anticancer properties. A study highlighted that modifications in the benzoic acid structure can enhance interaction with cancer cell targets. Although direct studies on this compound are scarce, its potential to inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest is plausible based on related compounds .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : The compound may interact with specific receptors or proteins that regulate cellular processes, influencing apoptosis and proliferation.

Case Studies

  • In Silico Studies : Computational models suggest that benzoic acid derivatives can effectively bind to target proteins involved in disease pathways. Such studies indicate that structural modifications enhance binding affinity and specificity .
  • Cell-Based Assays : In vitro assays demonstrate that certain benzoic acid derivatives activate proteostasis networks, which are crucial for maintaining cellular homeostasis. This suggests that this compound may similarly modulate these pathways .

Comparative Analysis

A comparative analysis of related compounds illustrates the unique position of this compound within the broader category of benzoic acid derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
3-Chloro-4-methoxybenzoic AcidModerateHighEnzyme inhibition
4-Hydroxybenzoic AcidHighModerateReceptor modulation
This compound UnknownPotentialEnzyme inhibition (hypothetical)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid, and how can reaction conditions be optimized?

  • The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to a pre-functionalized benzoic acid derivative. Key steps include:

  • Substitution reactions : Using tert-butoxycarbonyl anhydride (Boc₂O) or Boc-protected amines to modify the aromatic ring (e.g., methyl substitution at position 5) .
  • Carboxylic acid activation : Employing coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate Boc group attachment .
  • Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents due to their compatibility with Boc chemistry .
    • Optimization strategies include adjusting reaction temperature (0–25°C), stoichiometry of Boc reagents, and monitoring pH to prevent premature deprotection .

Q. What purification techniques are most effective for isolating this compound with high purity?

  • Chromatography : Reverse-phase HPLC or flash chromatography using C18 columns effectively separate the target compound from byproducts like unreacted starting materials .
  • Recrystallization : Solvent mixtures (e.g., ethyl acetate/hexane) are used to remove impurities while preserving the Boc group’s integrity .
  • Acid-base extraction : Leveraging the compound’s carboxylic acid moiety for selective partitioning in aqueous sodium bicarbonate .

Q. How do the tert-butoxycarbonyl and methyl substituents influence the compound’s stability under varying pH and temperature conditions?

  • Boc group stability : Labile under strongly acidic (e.g., TFA) or basic conditions, requiring neutral pH during storage. Stable at temperatures below 40°C .
  • Methyl group effects : Enhances steric protection of the adjacent Boc group, reducing hydrolysis rates compared to unsubstituted analogs .
  • Carboxylic acid reactivity : May form salts with amines or transition metals, necessitating inert atmospheres during handling .

Advanced Research Questions

Q. How can this compound serve as a precursor in catalytic systems or enzyme inhibition studies?

  • Catalysis : The Boc-protected carboxylate can act as a ligand in palladium-catalyzed cross-coupling reactions, enhancing regioselectivity in aryl-aryl bond formation .
  • Enzyme studies : Used to design inhibitors for carboxylase enzymes by mimicking natural substrates. Structural analogs have shown activity in protease inhibition assays .

Q. What spectroscopic and crystallographic methods are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR verify Boc group presence (e.g., tert-butyl peak at ~1.4 ppm) and methyl substitution patterns .
  • X-ray diffraction (XRD) : Resolves dihedral angles between the Boc group and aromatic ring, critical for understanding steric interactions .
  • Mass spectrometry (HRMS) : Confirms molecular weight (C₁₃H₁₅NO₄; theoretical MW 249.23) and detects fragmentation patterns .

Q. How can researchers resolve discrepancies in reaction yields or unexpected byproduct formation during synthesis?

  • Byproduct analysis : Use LC-MS to identify common impurities, such as de-Boc products or esterified derivatives .
  • Case study : In one protocol, replacing Boc₂O with Boc-OSu (succinimide ester) reduced side reactions from 15% to <5% by minimizing carbamate formation .
  • DoE (Design of Experiments) : Systematic variation of solvent polarity and catalyst loading to optimize yield .

Q. What strategies are employed to design biologically active analogs of this compound for drug discovery?

  • Scaffold modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 5 enhances metabolic stability .
  • Structure-activity relationship (SAR) : Replace the methyl group with bulkier substituents (e.g., cyclopropyl) to improve target binding affinity .
  • Prodrug development : Esterifying the carboxylic acid moiety increases membrane permeability, with enzymatic hydrolysis releasing the active form in vivo .

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